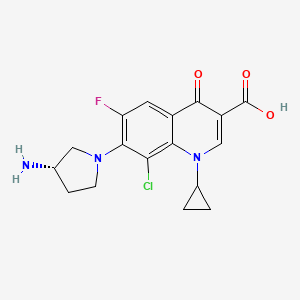

Clinafloxacin, (S)-

Description

Contextualization within Fluoroquinolone Antibiotics Research

The development of quinolone antibiotics began with the discovery of nalidixic acid in 1962. oup.com Subsequent generations of these synthetic agents were developed through structural modifications to this basic molecule, leading to the highly potent and broad-spectrum fluoroquinolones. mdpi.compsu.edu A key advancement was the addition of a fluorine atom at position 6, which significantly enhanced antibacterial efficacy. psu.edu

Clinafloxacin (B351) emerged as a fourth-generation fluoroquinolone, designed to offer improved coverage compared to its predecessors like ciprofloxacin (B1669076). nih.govmdpi.com While older fluoroquinolones were highly effective against Gram-negative bacteria, their activity against Gram-positive and anaerobic organisms was often limited. nih.govoup.com Research on clinafloxacin demonstrated its potent in vitro activity against a wide range of pathogens, including Gram-positive bacteria (like Staphylococcus aureus and Streptococcus pneumoniae), Gram-negative bacteria, and, notably, anaerobic bacteria such as Bacteroides fragilis. nih.govasm.org

The enhanced activity of clinafloxacin, particularly against Gram-positive and anaerobic bacteria, is attributed to its specific chemical structure. The pyrrolidine (B122466) ring at position 7 is associated with improved activity against Gram-positive organisms, while the halogen (chlorine) at position 8 expands the spectrum to include anaerobes. nih.gov Academic studies consistently showed clinafloxacin to be more potent than ciprofloxacin and other fluoroquinolones against many bacterial isolates, especially Gram-positive and anaerobic species. asm.orgoup.comresearchgate.net

Historical Development and Research Trajectory of Clinafloxacin

First reported in the scientific literature in 1991, clinafloxacin was initially regarded as a promising investigational antibiotic due to its excellent broad-spectrum in vitro activity. frontiersin.org Developed by Parke-Davis Pharmaceutical Research under designations like CI-960 and PD 127391, it was studied for both intravenous and oral formulations. wikipedia.orgoup.comresearchgate.net Throughout the 1990s, numerous studies highlighted its potency. For instance, research demonstrated its superior activity against ciprofloxacin-resistant Staphylococcus aureus strains and its efficacy in animal models of endocarditis. researchgate.netoup.com

Clinical trials were conducted to assess its potential in treating serious and complex infections, such as intra-abdominal infections and bacterial endocarditis. oup.comnih.govnih.gov The results of a prospective, randomized, double-blind trial comparing clinafloxacin with imipenem/cilastatin for complicated intra-abdominal infections showed comparable efficacy between the two treatments. nih.govnih.gov

Despite these promising research findings, the clinical development of clinafloxacin was ultimately discontinued. wikipedia.orgpsu.edu The manufacturer withdrew the investigational new drug application in 1999, citing safety concerns that emerged during clinical trials. wikipedia.orgnih.gov Although the specific details of these concerns are outside the scope of this article, this decision halted its path toward regulatory approval and commercial availability. wikipedia.orgresearchgate.net Consequently, clinafloxacin remains an investigational compound, primarily of interest in academic research for its potent antimicrobial properties and as a case study in antibiotic development. nih.govwikipedia.org

Detailed Research Findings

Extensive in vitro studies have been conducted to characterize the antimicrobial spectrum of clinafloxacin. The following tables summarize its minimum inhibitory concentration (MIC) values against a variety of bacterial isolates, as reported in academic research. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

**Table 2: In-Vitro Activity of Clinafloxacin and Comparator Fluoroquinolones against *Acinetobacter baumannii***

| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |

|---|---|---|

| Clinafloxacin | 0.5 | 4 |

| Ciprofloxacin | 8 | 32 |

| Levofloxacin (B1675101) | 8 | 16 |

| Moxifloxacin (B1663623) | 4 | 16 |

| Sparfloxacin (B39565) | 4 | 16 |

| Trovafloxacin (B114552) | 2 | 16 |

Data sourced from a study on 42 clinical isolates of A. baumannii. doi.org

Table 3: Comparative In-Vitro Activity (MIC90 in µg/ml) of Clinafloxacin against Livestock Respiratory Pathogens

| Organism | Clinafloxacin | Danofloxacin (B54342) | Enrofloxacin |

|---|---|---|---|

| M. haemolytica (Bovine) | 0.5 | 1 | 1 |

| P. multocida (Bovine) | 0.125 | 0.25 | 0.25 |

| H. somni (Bovine) | 0.125 | 0.25 | 0.25 |

| A. pleuropneumoniae (Swine) | ≤0.03 | 0.25 | 0.125 |

| S. suis (Swine) | 0.125 | >4 | 2 |

MIC90 values represent the concentration required to inhibit 90% of isolates. frontiersin.org

Table 4: In-Vitro Activity of Clinafloxacin against Various Nosocomial Pathogens

| Organism (Number of Isolates) | Clinafloxacin MIC90 (mg/L) | Trovafloxacin MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) |

|---|---|---|---|

| Enterococcus faecalis (28) | 0.125 | 0.25 | 1 |

| Oxacillin-Resistant S. aureus (27) | 0.03 | 0.03 | 4 |

| Enterococcus faecium (12) | 0.5 | 2 | 8 |

| Bacteroides fragilis (20) | 0.25 | 0.5-1 | 4-8 |

| Clostridium difficile (10) | 2 | 8-16 | >128 |

Data sourced from a comparative study using microbroth dilution. oup.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

133121-47-8 |

|---|---|

Molecular Formula |

C17H17ClFN3O3 |

Molecular Weight |

365.8 g/mol |

IUPAC Name |

7-[(3S)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)/t8-/m0/s1 |

InChI Key |

QGPKADBNRMWEQR-QMMMGPOBSA-N |

Isomeric SMILES |

C1CN(C[C@H]1N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Clinafloxacin, S

Enantioselective Synthesis Strategies for Clinafloxacin (B351), (S)-

The enantioselective synthesis of (S)-Clinafloxacin is centered on the stereochemistry of the C7-pyrrolidinyl side chain. The general synthesis involves the nucleophilic substitution reaction between a 7-fluoro-8-chloro-quinolone carboxylic acid core and (S)-3-aminopyrrolidine. Therefore, the challenge lies in the efficient and stereocontrolled synthesis of this chiral amine precursor or in the resolution of the final racemic product.

While the predominant methods for producing (S)-Clinafloxacin rely on chiral pool synthesis or resolution, the application of chiral catalysts represents a powerful strategy in modern asymmetric synthesis. slideshare.net Chiral catalysts, often transition metal complexes with chiral ligands or metal-free organocatalysts, are designed to create a chiral environment that favors the formation of one enantiomer over the other. slideshare.net

In the context of (S)-Clinafloxacin, chiral catalysis could theoretically be applied to the synthesis of the (S)-3-aminopyrrolidine side chain. For instance, methods like the asymmetric hydrogenation of a corresponding pyrroline (B1223166) precursor using a chiral catalyst could yield the desired enantiomerically enriched pyrrolidine (B122466). Although specific applications of this method for the direct synthesis of the clinafloxacin side chain are not extensively documented in the reviewed literature, various efficient methods have been developed for preparing optically active chiral amines, including the reduction of amine precursors with chiral catalysts. researchgate.net These established catalytic methods provide a potential, albeit less utilized, pathway for accessing the key chiral intermediates required for (S)-Clinafloxacin synthesis.

The most direct asymmetric approach to (S)-Clinafloxacin involves the use of an enantiomerically pure starting material, a strategy known as chiral pool synthesis. The key chiral building block, (S)-3-aminopyrrolidine, can be synthesized from readily available and inexpensive chiral starting materials like L-amino acids.

A documented method involves the synthesis of (S)-3-aminopyrrolidine dihydrochloride (B599025) starting from trans-4-hydroxy-L-proline. google.com This multi-step process leverages the inherent chirality of the starting material and proceeds through a key step involving a Walden inversion (Sₙ2 reaction) to set the desired stereochemistry. The process typically involves protection of the amine, activation of the hydroxyl group (e.g., as a sulfonate ester), displacement with an azide (B81097) nucleophile (which inverts the stereocenter), and subsequent reduction of the azide to the primary amine. google.com

Table 1: Exemplary Asymmetric Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride google.com

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Decarboxylation & N-Protection | - | Removal of carboxyl group and protection of the pyrrolidine nitrogen (e.g., as N-Boc). |

| 2 | Hydroxyl Sulfonylation | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | Converts the hydroxyl group into a good leaving group (mesylate). |

| 3 | Azide Displacement (Sₙ2) | Sodium azide (NaN₃) | Nucleophilic substitution of the mesylate by azide, proceeding with inversion of configuration to yield the (S)-azido intermediate. |

Once the enantiomerically pure (S)-3-aminopyrrolidine is obtained, it is coupled with the achiral quinolone core, 7-(cyclopropylamino)-6-fluoro-8-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester, followed by hydrolysis, to yield (S)-Clinafloxacin.

Resolution strategies involve the synthesis of a racemic mixture of clinafloxacin, followed by the separation of the (S)- and (R)-enantiomers. This can be achieved through several methods.

Direct Resolution via Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers. Racemic clinafloxacin can be resolved into its individual (R) and (S) enantiomers using a crown ether-based CSP. nih.gov This analytical technique is also crucial for determining the enantiomeric purity of the final product. researchgate.netnih.gov

Table 2: Chiral HPLC Method for Clinafloxacin Enantiomer Separation nih.gov

| Parameter | Condition |

|---|---|

| Column | Crownpak CR(+) |

| Mobile Phase | Water-methanol (88:12, v/v) containing 0.1 mM decylamine (B41302) |

| pH | Adjusted to 2.0 with perchloric acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 340 nm |

Resolution via Diastereomer Formation: An alternative resolution method involves reacting the racemic amine side-chain (or the final racemic clinafloxacin) with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. For other fluoroquinolones with a primary amine on the side chain, derivatization with a chiral agent like a protected L-amino acid (e.g., N-Boc-L-proline) has been successfully used. nih.gov After separation of the diastereomers, the chiral auxiliary is cleaved to yield the pure (S)-enantiomer.

Semi-synthetic and Biosynthetic Considerations for Clinafloxacin, (S)-

Quinolones are a class of synthetic antibacterial agents. nih.gov The core quinolone ring system of clinafloxacin is constructed through multi-step chemical synthesis from simple aromatic precursors. There are no known biosynthetic pathways in microorganisms that produce the fluoroquinolone scaffold, and therefore, production does not involve fermentation processes.

However, the synthesis can be considered partially "semi-synthetic" when a chiral pool approach is used for the side chain. The synthesis of (S)-3-aminopyrrolidine from the naturally occurring amino acid trans-4-hydroxy-L-proline incorporates a biological building block into an otherwise fully synthetic process. google.com This strategy harnesses nature's ability to produce enantiomerically pure compounds to simplify the complex task of asymmetric synthesis.

Structure Activity Relationship Sar of Clinafloxacin, S

Molecular Features Influencing Clinafloxacin (B351), (S)- Antibacterial Activity

| N1-Substituent | Associated Fluoroquinolone Example | Impact on Antibacterial Activity |

|---|---|---|

| Cyclopropyl (B3062369) | Clinafloxacin, Ciprofloxacin (B1669076) | Enhances overall potency and lethal activity, particularly against Enterobacteriaceae and Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov |

| Ethyl | Norfloxacin | Generally less potent than the cyclopropyl substituent. nih.gov |

| Fused Ring (with C8) | Ofloxacin (B1677185), Levofloxacin (B1675101) | Provides excellent in vitro activity against Gram-positive species and Enterobacteriaceae. nih.gov |

The substituents at the C7 and C8 positions of the quinolone ring play a critical role in modulating the antibacterial spectrum and potency. nih.gov (S)-Clinafloxacin possesses a (3-aminopyrrolidin-1-yl) group at the C7 position and a chlorine atom at the C8 position. wikipedia.org

The C7 substituent, in general, greatly influences potency, spectrum, and pharmacokinetics. rjptonline.org The addition of a piperazinyl group at C7, for example, markedly increases activity against Gram-positive bacteria, particularly staphylococci, and also enhances activity against Enterobacteriaceae and Pseudomonas aeruginosa. nih.gov Alkylated pyrrolidine (B122466) or piperazine (B1678402) rings at C7 can increase serum half-life and potency against Gram-positive bacteria. researchgate.net

The substituent at the C8 position also has a significant impact. A halogen, such as the chlorine in Clinafloxacin or fluorine, at the C8 position is known to improve oral absorption and enhance activity against anaerobic bacteria. researchgate.net The phototoxicity associated with Clinafloxacin has been linked to the chlorine atom at this position, which can lead to the formation of reactive oxygen species upon exposure to ultraviolet light. wikipedia.org In contrast, a methoxy group at C8, as seen in moxifloxacin (B1663623), can also enhance lethal activity. nih.gov The combination of an N1-cyclopropyl group and a C8-methoxy group is considered to be a particularly effective pairing for enhancing protein synthesis-independent killing of bacteria. researchgate.net

| Position | Substituent in Clinafloxacin | General Impact of Substituent Type | Example of Alternative Substituent | Effect of Alternative Substituent |

|---|---|---|---|---|

| C7 | (3-Aminopyrrolidin-1-yl) | Influences potency, spectrum, and pharmacokinetics. Alkylated pyrrolidines/piperazines enhance Gram-positive activity and serum half-life. researchgate.netrjptonline.org | Piperazinyl (in Ciprofloxacin) | Markedly increases anti-staphylococcal and broader Gram-negative activity. nih.gov |

| C8 | Chloro | A halogen (F or Cl) improves oral absorption and activity against anaerobes. researchgate.net Can contribute to phototoxicity. wikipedia.org | Methoxy (in Moxifloxacin) | Enhances lethal activity in the absence of protein synthesis. nih.gov |

The carboxyl group at the C3 position and the keto group at the C4 position are fundamental to the antibacterial action of all quinolones. This 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid nucleus is the basic pharmacophore. nih.gov The C3-carboxylic acid group is crucial for the binding of the drug to the bacterial DNA gyrase enzyme, which is essential for its inhibitory action. wisdomlib.org

The fluorine atom at the C6 position is a defining feature of the fluoroquinolone subclass and significantly enhances the inhibitory activity against DNA gyrase. nih.gov This substitution also improves the ability of the compounds to inhibit staphylococci. nih.gov The C6-fluoro group is a key element in the structure of (S)-Clinafloxacin that contributes to its broad-spectrum efficacy.

Quantitative Structure-Activity Relationship (QSAR) Analyses of Clinafloxacin, (S)-

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the relationship between the chemical structure of a compound and its biological activity. QSAR studies have been applied to fluoroquinolones, including Clinafloxacin, to understand the structural basis for their activity and to predict the properties of new derivatives.

One study developed QSAR models for the interaction of various fluoroquinolones with antibodies raised against ciprofloxacin and clinafloxacin. For the anti-clinafloxacin antibody, the presence of the cyclopropyl ring at the N1 position was identified as important for recognition. The statistical parameters for the anti-clinafloxacin QSAR model were high, indicating good predictive ability. nih.govdntb.gov.ua

Another QSAR study established a model to predict the genotoxic potential of quinolone antibacterials. The model utilized descriptors such as the octanol-water partition coefficient (logP) and the energy of the highest occupied molecular orbital (HOMO). This research provided a means for initial screening of these compounds for genotoxicity. pku.edu.cn

| QSAR Study Focus | Key Descriptors/Structural Features | Reported Statistical Parameters | Reference |

|---|---|---|---|

| Immunoassay Cross-Reactivity (Anti-Clinafloxacin Antibody) | Presence of cyclopropyl ring at N1 | R² = 0.885, q² = 0.864 | nih.gov |

| Genotoxic Potential of Quinolones | logP (octanol-water partition coefficient), HOMO (Highest Occupied Molecular Orbital) energy | Not specified in abstract | pku.edu.cn |

Rational Design of Clinafloxacin, (S)- Derivatives and Conjugates for Enhanced Activity

The versatile structure of fluoroquinolones makes them an attractive scaffold for rational drug design, allowing for modifications to enhance antibacterial properties or to introduce novel biological activities. mdpi.com This approach involves the synthesis of derivatives and conjugates to improve efficacy, overcome resistance, or target different diseases.

While specific research on a wide array of (S)-Clinafloxacin derivatives is not extensively detailed in the provided context, the principles of rational design are applicable. For example, the synthesis of clinafloxacin-azole conjugates has been explored as a strategy to develop novel antitubercular agents. nih.gov The general strategy for designing new fluoroquinolone derivatives often involves modifying the C7 substituent to enhance activity or alter pharmacokinetic properties. The core quinolone scaffold, particularly with the essential C3-carboxyl and C4-keto groups, is often retained as it is crucial for the primary mechanism of action. nih.gov

The development of hybrid molecules, where a fluoroquinolone is conjugated with another pharmacophore, is an emerging strategy in antibacterial drug design. This can lead to compounds with dual mechanisms of action, which may help to circumvent the development of bacterial resistance. nih.gov For instance, derivatives of other fluoroquinolones have been designed to also inhibit bacterial cell wall synthesis. nih.gov Furthermore, fluoroquinolone derivatives have been rationally designed and investigated for potential anticancer activity, leveraging their ability to inhibit topoisomerase II, an enzyme also present in human cells. nih.gov

| Design Strategy | Targeted Enhancement/Activity | Example (from Fluoroquinolone Class) |

|---|---|---|

| Conjugation with Azoles | Antitubercular Activity | Clinafloxacin-azole conjugates nih.gov |

| Hybridization with other Pharmacophores | Dual-action antibacterial (e.g., DNA gyrase and cell wall synthesis inhibition) | Norfloxacin hydroxamic acid derivatives nih.gov |

| Modification of C7 Substituent | Enhanced Anticancer Activity | Ciprofloxacin derivatives with modified N-4 of piperazine ring nih.gov |

Molecular Mechanisms of Action for Clinafloxacin, S

Primary Bacterial Targets: DNA Gyrase and Topoisomerase IV Inhibition by Clinafloxacin (B351), (S)-

Clinafloxacin, (S)- exhibits a dual-targeting mechanism, meaning it effectively inhibits both DNA gyrase and topoisomerase IV. selleckchem.comnih.govasm.org This characteristic is significant because mutations in both enzymes are required for the development of high-level resistance, making it a desirable feature in limiting the emergence of resistant bacterial strains. nih.govfrontiersin.org Studies have shown that while some fluoroquinolones preferentially target one enzyme over the other, Clinafloxacin, (S)- demonstrates comparable, though not necessarily equal, activity against both. nih.govoup.com This balanced inhibition contributes to its potent and broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. wikipedia.org

Inhibition of Bacterial DNA Gyrase by Clinafloxacin, (S)-

DNA gyrase, a tetrameric enzyme composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication. mdpi.comnih.gov Clinafloxacin, (S)- interferes with this process by binding to the enzyme-DNA complex, stabilizing it, and preventing the re-ligation of the DNA strands. mcmaster.ca This leads to the accumulation of double-stranded DNA breaks. mcmaster.ca

The GyrA subunit is a primary site of interaction for fluoroquinolones. mdpi.com Mutations in the gyrA gene, particularly in a region known as the quinolone resistance-determining region (QRDR), are a common mechanism of resistance. mdpi.com For Clinafloxacin, (S)-, studies in Streptococcus pneumoniae have shown that initial mutations often occur in the gyrA gene, suggesting that DNA gyrase is a primary, though not sole, target. nih.govnih.gov Specific mutations at amino acid positions like Ser-83 and Glu-87 (using Escherichia coli numbering) in the GyrA subunit have been identified in the development of resistance to Clinafloxacin, (S)-. nih.govacs.org The C-8 chlorine atom of clinafloxacin is thought to play a role in its interaction with the gyrase enzyme. researchgate.net Despite this, clinafloxacin has demonstrated good activity against strains with a single mutation in the gyrA gene.

Inhibition of Bacterial DNA Topoisomerase IV by Clinafloxacin, (S)-

Topoisomerase IV is another essential type II topoisomerase in bacteria, primarily involved in the decatenation, or separation, of newly replicated daughter chromosomes. mdpi.com This enzyme is a heterotetramer composed of two ParC and two ParE subunits. mdpi.com Inhibition of topoisomerase IV by Clinafloxacin, (S)- traps the enzyme on the DNA, leading to a failure of chromosome segregation and subsequent cell death. ontosight.ai

Similar to the GyrA subunit of DNA gyrase, the ParC subunit of topoisomerase IV has a quinolone resistance-determining region (QRDR) where mutations conferring resistance frequently arise. mdpi.com Studies have demonstrated that Clinafloxacin, (S)- effectively targets topoisomerase IV. selleckchem.comnih.gov In organisms like S. pneumoniae, mutations in parC are a critical step in the development of high-level resistance to Clinafloxacin, (S)-, often following an initial gyrA mutation. nih.govnih.gov Key mutations have been identified at positions such as Ser-79 and Asp-83. nih.gov The dual targeting of Clinafloxacin, (S)- means that a mutation in parC alone has little effect on its activity. nih.govnih.gov

The ParE subunit of topoisomerase IV is analogous to the GyrB subunit of DNA gyrase and is responsible for the enzyme's ATPase activity. sgul.ac.uk While mutations in parE are less frequent, they have been identified as a step in the sequential acquisition of high-level resistance to Clinafloxacin, (S)- in S. pneumoniae. frontiersin.orgnih.gov A specific mutation, Pro-454 to Ser, within the conserved PLRGK motif of the ParE subunit has been documented. nih.govacs.org The presence of a 3-aminopyrrolidinyl group at position 7 of clinafloxacin may be a key factor in its interactions with the ParE subunit. sgul.ac.uk

Research Findings on Clinafloxacin, (S)- Inhibition

| Enzyme Target | Organism | Key Findings | Reference(s) |

| DNA Gyrase & Topoisomerase IV | Streptococcus pneumoniae | Clinafloxacin, (S)- demonstrates dual targeting, requiring mutations in both enzymes for significant resistance. | nih.govnih.gov |

| DNA Gyrase & Topoisomerase IV | Staphylococcus aureus | Genetic and biochemical data suggest dual targeting of both enzymes. | asm.org |

| DNA Gyrase (GyrA) | Streptococcus pneumoniae | First-step mutations in the resistance pathway often occur in the gyrA gene. | nih.govnih.gov |

| Topoisomerase IV (ParC) | Streptococcus pneumoniae | Second-step mutations in the resistance pathway frequently occur in the parC gene. | nih.govnih.gov |

Dual Targeting of Bacterial Enzymes by Clinafloxacin, (S)-

Clinafloxacin, (S)- exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are type II topoisomerases crucial for bacterial survival. nih.govasm.org These enzymes are responsible for managing the topological state of DNA within the bacterial cell. DNA gyrase introduces negative supercoils into the DNA, a process vital for the initiation of DNA replication and transcription. mdpi.com Topoisomerase IV, on the other hand, is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following replication. nih.gov

The ability of Clinafloxacin, (S)- to target both enzymes concurrently is a significant characteristic. asm.org This dual-targeting property is believed to contribute to its potent antibacterial activity and may limit the development of bacterial resistance. nih.govasm.org For a bacterium to develop significant resistance to a dual-targeting agent like clinafloxacin, mutations in the genes encoding both enzymes are often required. nih.gov

In Streptococcus pneumoniae, for instance, clinafloxacin has demonstrated the ability to target both DNA gyrase and topoisomerase IV. nih.govasm.org While some studies suggest a modest preference for DNA gyrase in this species, the drug still effectively targets topoisomerase IV. nih.govpsu.edu This contrasts with other fluoroquinolones that may show a more pronounced preference for one enzyme over the other. asm.org For example, ciprofloxacin (B1669076) primarily targets topoisomerase IV in S. pneumoniae. asm.org

Similarly, in Staphylococcus aureus, clinafloxacin is categorized as a type III quinolone, indicating that it targets both DNA gyrase and topoisomerase IV at nearly the same level. nih.gov This is in contrast to type I quinolones, which preferentially target topoisomerase IV, and type II, which favor DNA gyrase. nih.gov

**Table 1: Target Preference of Various Fluoroquinolones in *S. pneumoniae***

| Fluoroquinolone | Primary Target(s) | References |

|---|---|---|

| Clinafloxacin | DNA gyrase and Topoisomerase IV (Dual) | nih.govasm.orgoup.com |

| Ciprofloxacin | Topoisomerase IV | asm.orgoup.com |

| Sparfloxacin (B39565) | DNA gyrase | asm.orgasm.org |

| Gatifloxacin | DNA gyrase | oup.comasm.org |

| Gemifloxacin (B1671427) | DNA gyrase/Dual | oup.comasm.org |

| Moxifloxacin (B1663623) | DNA gyrase | oup.com |

| Levofloxacin (B1675101) | Topoisomerase IV | oup.com |

Fluoroquinolone-Enzyme-DNA Cleavage Complex Formation Induced by Clinafloxacin, (S)-

The bactericidal action of Clinafloxacin, (S)- stems from its ability to stabilize a ternary complex consisting of the fluoroquinolone, the target enzyme (either DNA gyrase or topoisomerase IV), and bacterial DNA. researchgate.netnih.gov This complex is known as the cleavage complex. nih.govroyalsocietypublishing.org

Type II topoisomerases function by creating a temporary double-stranded break in the DNA, allowing another segment of DNA to pass through, and then resealing the break. mdpi.comroyalsocietypublishing.org Clinafloxacin, (S)- and other fluoroquinolones intercalate into the DNA at the site of the break and bind to the enzyme. researchgate.netroyalsocietypublishing.org This action physically blocks the DNA re-ligation step, effectively trapping the enzyme on the DNA in a covalent complex. nih.gov

The accumulation of these stabilized cleavage complexes is cytotoxic to the bacterium. mdpi.com When the DNA replication machinery encounters these complexes, it leads to the formation of permanent double-strand breaks in the chromosome. nih.gov This irreversible DNA damage triggers a cellular stress response and ultimately leads to bacterial cell death. nih.gov

Studies have shown that clinafloxacin is a potent inducer of this DNA cleavage. In vitro assays with purified S. pneumoniae topoisomerase IV demonstrated that clinafloxacin was significantly more effective at stabilizing the cleavable complex compared to other fluoroquinolones like levofloxacin. royalsocietypublishing.org Similarly, when tested against purified enzymes from S. aureus, clinafloxacin demonstrated potent activity in inducing DNA cleavage mediated by both gyrase and topoisomerase IV. asm.org The formation of these complexes is considered a crucial event underlying the cytotoxic action of quinolones. royalsocietypublishing.org

Differential Target Preference of Clinafloxacin, (S)- across Bacterial Species

The primary target of Clinafloxacin, (S)- can vary depending on the bacterial species. This differential preference is a key factor in its spectrum of activity.

In Gram-positive bacteria such as Streptococcus pneumoniae , genetic and enzymatic studies have indicated that clinafloxacin has a dual-targeting profile, acting on both DNA gyrase and topoisomerase IV. oup.com Some evidence points to a modest initial preference for DNA gyrase, as first-step mutations leading to resistance often occur in the gyrA gene. nih.govasm.org However, the drug retains significant activity against strains with mutations in only one of the target enzymes, highlighting its dual action. nih.gov

In Staphylococcus aureus , another significant Gram-positive pathogen, clinafloxacin is classified as a type III quinolone. nih.gov This classification is based on studies observing that the minimum inhibitory concentrations (MICs) increase at a similar level for mutant strains with alterations in either gyrA (the gene for a DNA gyrase subunit) or grlA (the gene for a topoisomerase IV subunit). nih.gov This suggests that clinafloxacin targets both enzymes with nearly equal affinity in S. aureus. nih.gov In vitro studies confirm that clinafloxacin potently stimulates DNA cleavage by both S. aureus gyrase and topoisomerase IV. asm.org

While detailed information on its preference in Gram-negative bacteria is less consistently reported in the provided context, fluoroquinolones as a class generally exhibit different primary targets between Gram-positive and Gram-negative organisms. In many Gram-negative bacteria, DNA gyrase is often the primary target for older fluoroquinolones, while topoisomerase IV is the primary target in many Gram-positive species. However, newer agents like clinafloxacin often exhibit a more balanced or dual-targeting profile across different species. nih.govmdpi.com

Table 2: Summary of Clinafloxacin's Target Preference in Different Bacterial Species

| Bacterial Species | Primary Target(s) | Key Findings | References |

|---|---|---|---|

| Streptococcus pneumoniae | Dual: DNA gyrase and Topoisomerase IV | Selects for gyrA mutants in the first step, but also potently inhibits topoisomerase IV. | nih.govasm.orgoup.com |

| Staphylococcus aureus | Dual: DNA gyrase and Topoisomerase IV | Classified as a Type III quinolone, targeting both enzymes at a similar level. | nih.govasm.org |

Mechanisms of Bacterial Resistance to Clinafloxacin, S

Target-Mediated Resistance Mechanisms against Clinafloxacin (B351), (S)-

The most significant mechanism of resistance to fluoroquinolones, including Clinafloxacin, (S)-, is the alteration of the target enzymes, DNA gyrase and topoisomerase IV. jidc.orgmdpi.comjpedres.org These changes typically arise from point mutations in the genes that encode the enzyme subunits, which reduces the binding affinity of the drug to the enzyme-DNA complex. mdpi.comnih.govmdpi.com

Mutations in Quinolone Resistance-Determining Regions (QRDRs)

Mutations conferring resistance are most frequently found within specific, conserved segments of the gyrA, parC, gyrB, and parE genes, collectively known as the quinolone resistance-determining regions (QRDRs). nih.govnih.gov The accumulation of mutations, particularly in both DNA gyrase and topoisomerase IV, is often required to achieve high-level resistance to potent fluoroquinolones like Clinafloxacin, (S)-. vivexia.frasm.org

Mutations in the gyrA gene, which encodes a subunit of DNA gyrase, are a primary driver of resistance. In Streptococcus pneumoniae, stepwise selection with Clinafloxacin, (S)- has shown that initial resistance often involves mutations in gyrA. vivexia.frasm.org Common substitutions occur at highly conserved residues, such as Serine-83 (S83) and Glutamic acid-87 (E87) (using E. coli numbering). vivexia.frasm.org For instance, in S. pneumoniae, a mutation changing Ser-83 to Phenylalanine (Phe) or Tyrosine (Tyr) is a frequent first-step mutation. vivexia.frasm.org Subsequent resistance development can involve a second mutation in gyrA, such as at Glu-87, which may be altered to Lysine (Lys) or Glutamine (Gln). vivexia.frasm.org

In Acinetobacter baumannii, mutations at the equivalent Ser-83 position in GyrA are also associated with increased minimum inhibitory concentrations (MICs) for Clinafloxacin, (S)-. oup.com Similarly, in Staphylococcus aureus, mutations in gyrA are considered a secondary mechanism after initial mutations in the topoisomerase IV gene, grlA (the S. aureus equivalent of parC). oup.com

The parC gene encodes a subunit of topoisomerase IV, another key target for Clinafloxacin, (S)-. In many Gram-positive bacteria, topoisomerase IV is the primary target for some older fluoroquinolones. nih.govoup.com However, Clinafloxacin, (S)- demonstrates a dual-targeting mechanism, acting potently against both gyrase and topoisomerase IV. vivexia.frasm.orgoup.com This dual action means that mutations in both enzymes are necessary to confer significant resistance. vivexia.frasm.org

In the stepwise resistance development in S. pneumoniae, a mutation in parC typically follows an initial gyrA mutation. vivexia.frasm.org Key mutation hotspots in ParC include Serine-79 (S79) and Aspartic acid-83 (D83). vivexia.frasm.org Changes from Ser-79 to Phe or Tyr are common second-step mutations. vivexia.frasm.org A fourth-step mutation leading to high-level resistance can involve a change at Asp-83 to Alanine (Ala). vivexia.frasm.org In A. baumannii, the presence of a parC mutation in addition to a gyrA mutation leads to higher levels of resistance to Clinafloxacin, (S)-. oup.com

While less common than mutations in gyrA and parC, alterations in the B subunits of DNA gyrase (gyrB) and topoisomerase IV (parE) also contribute to Clinafloxacin, (S)- resistance. vivexia.froup.comnih.gov These mutations are often observed in strains that have already accumulated mutations in gyrA and parC and are associated with the development of high-level resistance. vivexia.frasm.org

A study on S. pneumoniae identified novel mutations associated with stepwise resistance to Clinafloxacin, (S)-. These included a change of Glutamic acid-474 to Lysine (E474K) in GyrB and Proline-454 to Serine (P454S) in ParE. vivexia.frasm.org The parE mutation was identified as a fourth-step event in the resistance pathway, occurring after sequential mutations in gyrA and parC. vivexia.frasm.org

The following table summarizes the stepwise acquisition of mutations in S. pneumoniae and the corresponding increase in the MIC of Clinafloxacin, (S)-.

| Resistance Step | Parent Strain (Mutation) | Acquired Mutation | Resulting Amino Acid Change | Clinafloxacin MIC (µg/mL) |

| Wild Type | S. pneumoniae 7785 | - | - | 0.125 |

| First Step | Wild Type | gyrA | Ser-83 → Phe/Tyr | 0.25 |

| Second Step | First-Step Mutant (gyrA) | parC | Ser-79 → Phe/Tyr | 1 |

| Third Step | Second-Step Mutant (gyrA, parC) | gyrA | Glu-87 → Gln/Lys | 6 |

| Fourth Step | Third-Step Mutant (2x gyrA, parC) | parC or parE | Asp-83 → Ala (ParC) or Pro-454 → Ser (ParE) | 32 - 64 |

Data sourced from Pan & Fisher (1998). vivexia.frasm.org

Impact of Mutations on Clinafloxacin, (S)- Binding Affinity

Mutations in the QRDRs of DNA gyrase and topoisomerase IV directly reduce the binding affinity of Clinafloxacin, (S)-, thereby diminishing its inhibitory effect. mdpi.commdpi.com Clinafloxacin, (S)- is distinguished by its potent, dual-target activity, meaning it strongly inhibits both enzymes. vivexia.frasm.orgasm.org This characteristic is a key reason why single mutations in either gyrA or parC alone have a minimal impact on its MIC. vivexia.frasm.org Significant resistance only emerges when mutations accumulate in both targets. vivexia.frasm.org

Enzymatic assays with purified enzymes from S. pneumoniae have quantified the potent inhibitory action of Clinafloxacin, (S)-. The 50% inhibitory concentration (IC50) of Clinafloxacin, (S)- for DNA supercoiling by wild-type DNA gyrase was approximately 2.5-5 µM, and for DNA decatenation by wild-type topoisomerase IV, it was 1-2.5 µM. asm.org These values were 10- to 20-fold lower than those for ciprofloxacin (B1669076) and sparfloxacin (B39565), highlighting Clinafloxacin's superior intrinsic activity. asm.org In S. aureus, Clinafloxacin, (S)- is also noted for its high affinity for DNA gyrase. asm.org

The reduced binding affinity caused by mutations translates to higher MIC values. For example, in A. baumannii, strains with no QRDR mutations have Clinafloxacin, (S)- MICs ranging from 0.008 to 0.25 µg/mL. oup.com A single mutation in gyrA raises this range to 0.12-1 µg/mL, while a double mutation in both gyrA and parC further increases the MICs to a range of 1-8 µg/mL. oup.com This demonstrates a clear correlation between the number of target mutations and the reduction in drug susceptibility.

Altered Drug Permeation and Efflux Mechanisms

Beyond target modification, bacteria can develop resistance by limiting the intracellular concentration of Clinafloxacin, (S)-. jidc.orgnih.gov This is achieved by reducing drug influx or, more commonly, by actively pumping the drug out of the cell via efflux pumps. mdpi.comnih.gov

The role of efflux pumps in conferring resistance to Clinafloxacin, (S)- has been demonstrated across several bacterial species. The activity of these pumps can be inferred by using an efflux pump inhibitor (EPI), such as reserpine (B192253). A significant reduction in the MIC in the presence of an EPI suggests that efflux is a component of the resistance mechanism. nih.gov

In studies with S. pneumoniae, the addition of reserpine caused a four- to eight-fold decrease in the MICs of Clinafloxacin, (S)- for most resistant mutants tested, confirming the involvement of an efflux mechanism. nih.gov Similarly, in S. aureus, reserpine slightly decreased the MICs of Clinafloxacin, (S)- in about 26% of isolates, suggesting that some strains utilize efflux transporters to some extent. oup.comoup.com The NorA efflux pump is a known mechanism contributing to fluoroquinolone resistance in S. aureus. oup.comoup.com

In Gram-negative bacteria like A. baumannii, efflux also plays a role. The MIC50 for Clinafloxacin, (S)- decreased twofold in the presence of reserpine. oup.com The effect was most notable in strains with low-level quinolone resistance. oup.com In E. coli, the AcrAB-TolC efflux pump is a major contributor to resistance against multiple antibiotics, and it has been shown to impact the efficacy of fluoroquinolones, including Clinafloxacin, (S)-. oup.comnih.gov

The following table shows the effect of the efflux pump inhibitor reserpine on Clinafloxacin, (S)- MICs against various resistant bacteria.

| Bacterial Species | Mutant Characteristics | Clinafloxacin MIC (µg/mL) | Clinafloxacin MIC with Reserpine (µg/mL) | Fold Decrease |

| A. baumannii | Low-level resistance | 0.5 | 0.03 | 16 |

| S. pneumoniae | Multistep Mutant | Varies | 4 to 8-fold lower | 4-8x |

| S. aureus | Clinical Isolates | Varies | Slight decrease | ≤2x |

Data compiled from studies on Acinetobacter baumannii, Streptococcus pneumoniae, and Staphylococcus aureus. oup.comoup.comnih.gov

Efflux Pump Overexpression and Clinafloxacin, (S)- Resistance

A primary mechanism by which bacteria develop resistance to Clinafloxacin, (S)- is by actively pumping the drug out of the cell, thereby reducing its intracellular concentration to sub-therapeutic levels. oup.comacs.org This process is mediated by efflux pumps, which are transport proteins located in the bacterial cell membrane. nih.gov Overexpression of these pumps is a common strategy for bacteria to acquire multidrug resistance (MDR). asm.orgmdpi.com

The action of efflux pumps can work in concert with other resistance mechanisms, such as a compromised outer membrane permeability, to significantly increase the level of antibiotic resistance. asm.org In Gram-positive bacteria, the active efflux of drugs is a principal method of reducing cytoplasmic drug concentrations. nih.gov For Gram-negative bacteria, the overexpression of efflux pumps often combines with reduced drug entry through porin channels. nih.gov

Specific Efflux Pumps (e.g., NorA, NorM, AdeIJK, CmeABC)

Several families of efflux pumps contribute to fluoroquinolone resistance. The Resistance-Nodulation-Division (RND) superfamily is particularly significant in Gram-negative bacteria, with the AcrAB-TolC system being a prime example. asm.orgfrontiersin.org In Gram-positive bacteria, pumps from the Major Facilitator Superfamily (MFS) and the Small Multidrug Resistance (SMR) family are more prominent. mdpi.com

NorA: This is a well-characterized MFS efflux pump in Staphylococcus aureus that confers resistance to hydrophilic fluoroquinolones. mdpi.comjidc.org Its overexpression leads to the extrusion of a variety of compounds, including fluoroquinolones like ciprofloxacin. jidc.org

NorM: Another MFS pump found in various bacteria.

AdeIJK: This is an RND-type efflux pump found in Acinetobacter baumannii. mdpi.comfrontiersin.org The AdeIJK system is associated with intrinsic antibiotic resistance in this bacterium. mdpi.com Overexpression of the adeJ gene, a component of this pump, has been observed in fluoroquinolone-resistant strains. frontiersin.org

CmeABC: This RND-type efflux pump is the most characterized in Campylobacter species and is a major contributor to both intrinsic and acquired multidrug resistance, including to fluoroquinolones. asm.org Overproduction of CmeABC can facilitate the selection of fluoroquinolone-resistant mutants. asm.org

| Efflux Pump | Pump Family | Organism(s) | Substrates Include | Reference |

| NorA | MFS | Staphylococcus aureus | Hydrophilic fluoroquinolones, biocides, dyes | mdpi.comjidc.org |

| AdeIJK | RND | Acinetobacter baumannii | Fluoroquinolones, other antibiotics | mdpi.comfrontiersin.org |

| CmeABC | RND | Campylobacter spp. | Fluoroquinolones, macrolides, tetracyclines | asm.org |

Porin Alterations and Reduced Clinafloxacin, (S)- Uptake

For fluoroquinolones to be effective, they must first enter the bacterial cell to reach their intracellular targets, DNA gyrase and topoisomerase IV. nih.gov In Gram-negative bacteria, the outer membrane presents a significant barrier that these drugs must cross. acs.org This entry is largely facilitated by protein channels known as porins. nih.govdovepress.com

A reduction in the number or alteration of the structure of these porin channels can significantly decrease the uptake of fluoroquinolones, including Clinafloxacin, (S)-, into the bacterial cell. nih.govmdpi.com This mechanism of resistance, often working in conjunction with efflux pump overexpression, leads to lower intracellular drug concentrations and consequently, reduced susceptibility. acs.orgmdpi.com Studies have shown that a decrease in the expression of porins like OmpF in E. coli is associated with reduced intracellular ciprofloxacin levels. nih.gov

Plasmid-Mediated Quinolone Resistance (PMQR) Affecting Clinafloxacin, (S)-

Initially, it was believed that resistance to fluoroquinolones was solely due to chromosomal mutations. pensoft.net However, the discovery of plasmid-mediated quinolone resistance (PMQR) in 1998 revealed a mechanism for the horizontal transfer of resistance genes between bacteria. jlabphy.orgnih.gov These plasmids often carry genes that confer low-level resistance, which can facilitate the selection of higher-level resistance mutations. nih.govpensoft.net PMQR mechanisms can also be found on plasmids that carry resistance genes for other classes of antibiotics, contributing to the spread of multidrug resistance. nih.govnih.gov

Role of Qnr Proteins

The first identified PMQR mechanism involved the qnr genes. nih.gov These genes encode for proteins belonging to the pentapeptide repeat family. nih.govresearchgate.net There are several families of Qnr proteins, including QnrA, QnrB, QnrS, QnrC, and QnrD. nih.govasm.org

Qnr proteins protect the bacterial DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. nih.govelsevier.es They achieve this by binding to the target enzymes, thereby preventing the quinolone from binding and stabilizing the enzyme-DNA complex. rsc.orgnih.gov This protection results in a decreased susceptibility to fluoroquinolones. nih.gov While qnr genes typically provide a low level of resistance, their presence can help bacteria survive in the presence of quinolones, allowing for the development of more potent resistance mechanisms. elsevier.es

| PMQR Mechanism | Gene(s) | Mode of Action | Effect on Fluoroquinolones | Reference |

| Target Protection | qnrA, qnrB, qnrS, etc. | Protects DNA gyrase and topoisomerase IV from quinolone inhibition. | Decreased susceptibility. | nih.govelsevier.es |

| Enzymatic Modification | aac(6')-Ib-cr | Acetylates certain fluoroquinolones with a piperazinyl ring. | Reduced activity of affected fluoroquinolones. | nih.govoup.com |

| Efflux | qepA, oqxAB | Actively pumps fluoroquinolones out of the bacterial cell. | Reduced intracellular concentration. | nih.govacs.org |

Contribution of Aminoglycoside-Modifying Enzymes

A surprising link between resistance to aminoglycosides and fluoroquinolones was discovered with the identification of a variant of an aminoglycoside acetyltransferase, AAC(6')-Ib-cr. nih.govoup.com This enzyme is bifunctional; in addition to its activity against aminoglycosides, it can also modify certain fluoroquinolones. pensoft.netjlabphy.org

The AAC(6')-Ib-cr enzyme specifically acetylates fluoroquinolones that possess an amino nitrogen on their piperazinyl ring, such as ciprofloxacin and norfloxacin. nih.govjlabphy.org This modification reduces the drug's effectiveness. nih.gov The ability of this enzyme to confer resistance to two different classes of antibiotics highlights the complex and interconnected nature of bacterial resistance mechanisms. google.com

Plasmid-Encoded Efflux Pumps

In addition to chromosomally encoded efflux pumps, resistance can also be mediated by efflux pumps encoded on plasmids. nih.govacs.org The discovery of these mobile efflux pumps added another dimension to PMQR. nih.gov Two notable examples are QepA and OqxAB. nih.govacs.org

The QepA pump, belonging to the Major Facilitator Superfamily (MFS), reduces susceptibility to hydrophilic fluoroquinolones like ciprofloxacin. nih.govjlabphy.org The OqxAB pump is a member of the RND family and also functions as a multidrug efflux pump. frontiersin.orgjlabphy.org The genes for these pumps can be located on transferable plasmids, facilitating their spread among different bacterial populations and contributing to the dissemination of fluoroquinolone resistance. mdpi.com

Chromosome-Mediated Resistance to Clinafloxacin, (S)-

Chromosome-mediated resistance to Clinafloxacin, (S)- and other fluoroquinolones is predominantly caused by specific mutations in the genes that encode the subunits of DNA gyrase and topoisomerase IV. nih.govrsc.org These regions are often referred to as quinolone resistance-determining regions (QRDRs). dovepress.com Mutations within these regions can reduce the binding affinity of the drug to its target enzymes, thereby diminishing its inhibitory effect. nih.govdovepress.com

In Gram-negative bacteria, DNA gyrase is typically the primary target, while topoisomerase IV is the secondary target. Conversely, in many Gram-positive bacteria, topoisomerase IV is the primary target. researchgate.net For Clinafloxacin, (S)-, which exhibits activity against both Gram-positive and Gram-negative bacteria, mutations in both enzymes can contribute to resistance. rsc.orglebbyac.com Specifically, in Streptococcus pneumoniae, a Gram-positive bacterium, both gyrase and topoisomerase IV are considered dual targets of Clinafloxacin, (S)-. asm.orgnih.gov Resistance in this organism often requires a combination of mutations in both the gyrA (encoding a DNA gyrase subunit) and parC (encoding a topoisomerase IV subunit) genes. asm.orgnih.gov

Another chromosome-mediated resistance mechanism involves reduced intracellular accumulation of the drug. This can occur through the downregulation of porins, which are protein channels in the outer membrane of Gram-negative bacteria that facilitate drug entry, or through the overexpression of chromosomally encoded efflux pumps that actively transport the drug out of the cell. nih.gov

Stepwise Selection of Clinafloxacin, (S)- Resistant Mutants

The development of high-level resistance to Clinafloxacin, (S)- often occurs in a stepwise manner, where a series of sequential mutations accumulate within the bacterial population. nih.govsemanticscholar.org This process is often observed in laboratory studies where bacteria are exposed to gradually increasing concentrations of the antibiotic. semanticscholar.org

In studies with Streptococcus pneumoniae, mutants resistant to Clinafloxacin, (S)- were selected in a stepwise fashion, leading to first-, second-, third-, and fourth-step mutants with progressively higher minimum inhibitory concentrations (MICs). asm.orgnih.gov The initial MIC of Clinafloxacin, (S)- against the susceptible strain was 0.125 µg/mL. The stepwise selection resulted in the following MIC increases:

First-step mutants: 0.25 µg/mL

Second-step mutants: 1 µg/mL

Third-step mutants: 6 µg/mL

Fourth-step mutants: 32 to 64 µg/mL asm.orgnih.gov

This demonstrates that achieving high-level resistance required multiple mutational events. asm.orgnih.gov The genetic characterization of these mutants revealed a consistent pathway of resistance development, involving sequential mutations in the genes encoding DNA gyrase (gyrA or gyrB) and topoisomerase IV (parC or parE). asm.orgnih.gov For instance, a common pathway involved an initial mutation in gyrA or gyrB, followed by a mutation in parC, then another mutation in gyrA, and finally a mutation in parC or parE. asm.org

The frequency of selecting these resistant mutants is an important factor. For S. pneumoniae, the selection of first-step mutants with Clinafloxacin, (S)- occurred at a low frequency. asm.orgnih.gov

Comparative Analysis of Resistance Development between Clinafloxacin, (S)- and other Fluoroquinolones

Comparative studies have shown that Clinafloxacin, (S)- is often more potent against fluoroquinolone-resistant organisms than other fluoroquinolones like ciprofloxacin, ofloxacin (B1677185), sparfloxacin, and fleroxacin (B1672770). nih.govnih.gov In a study analyzing ciprofloxacin-resistant bacteria, Clinafloxacin, (S)- inhibited 65% of the isolates at its recommended breakpoint, a significantly higher percentage compared to ciprofloxacin (30.0%), ofloxacin (31.7%), fleroxacin (32%), and sparfloxacin (37.7%). nih.gov

Furthermore, against ciprofloxacin-resistant Staphylococcus aureus, Clinafloxacin, (S)-, along with moxifloxacin (B1663623) and trovafloxacin (B114552), demonstrated superior in vitro activity. nih.gov Specifically against methicillin-resistant S. aureus (MRSA) strains that were also resistant to ciprofloxacin, Clinafloxacin, (S)- and moxifloxacin showed the most promising in vitro activities. nih.gov

Studies on the selection of resistant mutants also suggest differences between Clinafloxacin, (S)- and other fluoroquinolones. In Streptococcus pneumoniae, exposure to Clinafloxacin, (S)- in single and multistep selection experiments resulted in a lower frequency of resistant mutants compared to similar exposures to ciprofloxacin and trovafloxacin. asm.orgnih.gov For instance, subculturing in the presence of ciprofloxacin and trovafloxacin led to the selection of a greater number of resistant mutants compared to subculturing with Clinafloxacin, (S)-. asm.orgnih.gov

The following table provides a comparative overview of the in vitro activity of Clinafloxacin, (S)- and other fluoroquinolones against various bacterial species, including those with defined resistance mechanisms.

| Bacterial Species | Resistance Profile | Clinafloxacin, (S)- MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Trovafloxacin MIC (µg/mL) | Other Fluoroquinolones MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | Susceptible | 0.125 | 1-4 | 0.06-0.125 | nih.govasm.org | |

| Streptococcus pneumoniae | 4th-step resistant mutant | 32-64 | >128 | 4-16 | nih.govasm.org | |

| Staphylococcus aureus (MRSA) | Ciprofloxacin-resistant | MIC₉₀: 1 | MIC₉₀: >64 | MIC₉₀: 4 | Moxifloxacin MIC₉₀: 2; Ofloxacin MIC₉₀: 32 | nih.gov |

| Klebsiella pneumoniae | Ciprofloxacin-resistant | >32 | >32 | 16 | Gatifloxacin: >16; Levofloxacin (B1675101): >32; Moxifloxacin: 8 | asm.org |

| Enterobacter aerogenes | Ciprofloxacin-resistant | 4 | 32 | 2 | Gatifloxacin: 4; Levofloxacin: 16; Moxifloxacin: 2 | asm.org |

MIC: Minimum Inhibitory Concentration; MIC₉₀: MIC required to inhibit the growth of 90% of isolates.

Preclinical Efficacy Studies of Clinafloxacin, S

In Vitro Antimicrobial Activity of Clinafloxacin (B351), (S)-

The in vitro efficacy of clinafloxacin has been extensively evaluated to determine its spectrum of activity and potency against clinically relevant bacteria. These studies are crucial for understanding its potential therapeutic applications.

Minimum Inhibitory Concentrations (MICs) against Bacterial Isolates

Minimum Inhibitory Concentration (MIC) studies quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Clinafloxacin has demonstrated potent activity, often superior to other fluoroquinolones, against a wide array of bacterial isolates. nih.gov

Clinafloxacin exhibits robust activity against Gram-positive bacteria, including strains resistant to other antibiotics. nih.govoup.com It has shown particular potency against Staphylococcus aureus, encompassing both methicillin-susceptible (S. aureus or MSSA) and methicillin-resistant (S. aureus or MRSA) isolates. nih.govoup.com Against ciprofloxacin-resistant MRSA, clinafloxacin's in vitro activity (MIC₉₀ of 1 µg/mL) suggests significant therapeutic potential where other quinolones may fail. nih.gov Studies comparing multiple quinolones have consistently identified clinafloxacin as one of the most active agents against all S. aureus strains, including those highly resistant to ciprofloxacin (B1669076). nih.govoup.com Its activity is also notable against vancomycin-intermediate S. aureus (VISA), with MICs ranging from 0.5 to 2 µg/mL. nih.govasm.org

The compound is also highly effective against Streptococcus pneumoniae, a key respiratory pathogen. asm.orgdovepress.com Clinafloxacin has been identified as the most active fluoroquinolone against S. pneumoniae when compared with several others, including ofloxacin (B1677185), levofloxacin (B1675101), and sparfloxacin (B39565). asm.org Furthermore, it demonstrates potent inhibitory activity against Enterococcus faecalis and multidrug-resistant Enterococcus faecium. oup.comnih.gov

| Bacterium | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |

| Staphylococcus aureus (all) | 301 | - | ≤2 | nih.gov |

| S. aureus (ciprofloxacin-susceptible) | 34 | ≤0.06 | ≤0.06 | nih.gov |

| S. aureus (ciprofloxacin-resistant) | 16 | - | 1 | nih.gov |

| S. aureus (MRSA, ciprofloxacin-resistant) | 189 | - | 1 | nih.gov |

| S. aureus (Oxacillin-resistant) | - | 0.03 | 0.03 | oup.com |

| Enterococcus faecalis | - | 0.125 | 0.125 | oup.com |

| Enterococcus faecium | - | 0.5 | 0.5 | oup.com |

| Streptococcus pneumoniae (penicillin-susceptible) | 108 | 0.12 | 0.12 | dovepress.com |

| Streptococcus pneumoniae (penicillin-intermediate) | 92 | 0.12 | 0.12 | dovepress.com |

| Streptococcus pneumoniae (penicillin-resistant) | 100 | 0.12 | 0.12 | dovepress.com |

MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates.

Clinafloxacin demonstrates a broad spectrum of activity against Gram-negative bacteria. This includes common pathogens like Escherichia coli and Klebsiella pneumoniae. nih.govresearchgate.net In a study of ciprofloxacin-resistant isolates, clinafloxacin was susceptible against 65.6% of E. coli and 75% of K. pneumoniae strains. nih.gov Against ciprofloxacin-resistant K. pneumoniae, clinafloxacin consistently showed greater activity than other tested fluoroquinolones. researchgate.net

Its activity extends to Pseudomonas aeruginosa, a challenging nosocomial pathogen. wikipedia.orgoup.comgoogle.com Even against ciprofloxacin-resistant P. aeruginosa, clinafloxacin maintained some efficacy, with 33.3% of isolates remaining susceptible. nih.gov The two new fluoroquinolones, clinafloxacin and PD 131628, were the most active agents tested against various P. aeruginosa isolates, with MIC₉₀ values ranging from 0.25 to 2.0 mg/L. nih.gov

Clinafloxacin is also highly active against key respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. nih.gov Furthermore, it has shown potent in vitro activity against Actinobacillus pleuropneumoniae, a significant pathogen in swine respiratory disease, with an MIC₉₀ of ≤0.03 µg/mL. nih.govnih.govresearchgate.net

| Bacterium | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |

| Escherichia coli | 61 (ciprofloxacin-resistant) | - | - | nih.gov |

| Pseudomonas aeruginosa | 107 | - | 0.25-2.0 | nih.gov |

| Klebsiella pneumoniae | 12 (ciprofloxacin-resistant) | - | - | nih.gov |

| Haemophilus influenzae | 100 | ≤0.015 | 0.03 | nih.gov |

| Moraxella catarrhalis | 99 | 0.03 | 0.03 | nih.gov |

| Actinobacillus pleuropneumoniae | - | - | ≤0.03 | nih.govnih.govresearchgate.net |

| Pasteurella multocida (swine) | - | - | ≤0.03 | nih.govnih.govresearchgate.net |

| Pasteurella multocida (bovine) | - | - | 0.125 | nih.govnih.govresearchgate.net |

MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates.

A distinguishing feature of clinafloxacin is its significant activity against anaerobic bacteria, which is often greater than that of other fluoroquinolones like ciprofloxacin and levofloxacin. wikipedia.orgnih.gov A large survey found the susceptibility of 201 anaerobic isolates to clinafloxacin to be comparable to that of cefoxitin. nih.gov This potent anti-anaerobic activity adds to its characterization as a broad-spectrum antibiotic. wikipedia.orgcaymanchem.com

| Bacterium | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |

| Bacteroides fragilis group | 99 | 0.5 | 1 | nih.gov |

| Peptostreptococcus spp. | 32 | 0.25 | 0.5 | nih.gov |

| Clostridium perfringens | 10 | 0.25 | 0.5 | nih.gov |

| Anaerobes (overall) | 201 | - | - | nih.gov |

MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates.

Time-Kill Studies of Clinafloxacin, (S)-

Time-kill kinetic studies are performed to assess the bactericidal or bacteriostatic effect of an antibiotic over time. Studies have shown that clinafloxacin exhibits concentration-independent bactericidal activity. asm.org In an investigation against multidrug-resistant Enterococcus faecium, clinafloxacin at a concentration of 1 µg/mL was bactericidal against 7 of 12 susceptible isolates, although regrowth was observed in some cases. nih.gov The addition of ampicillin (B1664943) resulted in bactericidal activity against all 12 isolates with no regrowth. nih.gov Against aminoglycoside-resistant P. aeruginosa isolates, clinafloxacin was found to be more rapidly bactericidal than ciprofloxacin. nih.gov Time-kill experiments against quinolone-resistant MRSA strains, even at high bacterial densities, showed that clinafloxacin retained its bactericidal activity. nih.gov

Activity of Clinafloxacin, (S)- against Biofilm-Forming Bacteria

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Clinafloxacin has demonstrated notable activity against these persistent bacterial forms. It has shown unique anti-persister properties, proving more effective than many other quinolones. oup.com In studies on Pseudomonas aeruginosa, clinafloxacin was the only single drug tested that could completely kill all stationary phase cells, which are enriched with persisters, after a four-day exposure. biorxiv.org When tested against uropathogenic Escherichia coli persisters in vitro, clinafloxacin also showed strong activity. oup.com Combinations including clinafloxacin have been found to be effective at eradicating biofilm bacteria of both Staphylococcus aureus and Pseudomonas aeruginosa. oup.com

Clinafloxacin, (S)- as a Potential Lead Compound for Anti-Tubercular Agents

The potential of Clinafloxacin, (S)- as a lead compound for the development of new anti-tuberculosis agents has been explored, though findings on its efficacy are varied. ontosight.airesearchgate.net In vitro assessments determined the minimum inhibitory concentration (MIC) at which 90% of isolates are inhibited (MIC90) for Clinafloxacin against 20 strains of Mycobacterium tuberculosis to be 1.0 μg/ml. nih.gov This in vitro activity was slightly less than that of sparfloxacin and moxifloxacin (B1663623), which both had an MIC90 of 0.5 μg/ml. nih.gov

However, in a murine tuberculosis model, the in vivo activity of Clinafloxacin differed considerably from its in vitro promise. nih.gov In this model, where female Swiss mice were infected intravenously with the H37Rv strain of M. tuberculosis, treatment with Clinafloxacin showed no measurable therapeutic effect against the infection. nih.gov In contrast, both sparfloxacin and moxifloxacin demonstrated dosage-dependent bactericidal effects in the same model. nih.gov Despite the lack of in vivo efficacy in this specific study, other research has suggested that Clinafloxacin warrants further experimental validation as a potential lead compound for anti-tubercular agents. researchgate.net The mechanism of action for quinolones against M. tuberculosis involves the inhibition of DNA gyrase, a validated target for anti-tubercular drug discovery that is also active against non-replicating mycobacteria. acs.org

Animal Models of Infection for Clinafloxacin, (S)- Efficacy

The efficacy of Clinafloxacin, (S)- has been evaluated in a variety of preclinical animal models, representing a range of infectious diseases. These studies provide insight into the compound's potential therapeutic applications.

Systemic Infection Models (e.g., mice, rabbits)

Clinafloxacin has demonstrated efficacy in rodent models of systemic infection. nih.govnih.govresearchgate.net In studies using CD-1 mice, the compound showed protective effects against challenges with pathogens relevant to livestock. frontiersin.orgfrontiersin.org Specifically, low efficacious dose-50% (ED50) values were recorded in models of systemic infection caused by bovine Mannheimia haemolytica and Pasteurella multocida, as well as swine Actinobacillus pleuropneumoniae. frontiersin.orgfrontiersin.org

In a rabbit model of experimental endocarditis caused by a multidrug-resistant strain of Enterococcus faecium, Clinafloxacin treatment resulted in a significant reduction of bacterial concentrations in the kidneys and spleens. oup.com Notably, all spleen samples from animals treated with Clinafloxacin, either alone or in combination, were found to be sterile. oup.com

| Animal Model | Pathogen | Efficacy Measurement (ED50) |

| Mouse (CD-1) | Mannheimia haemolytica (bovine) | 0.019 mg/kg/dose |

| Mouse (CD-1) | Pasteurella multocida (bovine) | 0.08 mg/kg/dose |

| Mouse (CD-1) | Actinobacillus pleuropneumoniae (swine) | 0.7 mg/kg/dose |

Respiratory Infection Models (e.g., bovine, swine)

Originally developed for human respiratory diseases, Clinafloxacin was later re-evaluated as a potential treatment for respiratory disease in cattle and pigs. nih.govfrontiersin.orgresearchgate.net In vitro studies demonstrated its potent activity against a panel of bacterial clinical isolates responsible for respiratory infections in these animals. nih.govfrontiersin.org

The efficacy of Clinafloxacin was further tested in a mouse intranasal lung challenge model using bovine Pasteurella multocida, where it showed an average ED50 value of 0.55 mg/kg. nih.govresearchgate.netfrontiersin.org This demonstrates its potential as a treatment alternative for respiratory diseases in livestock. nih.govfrontiersin.org

| Pathogen (Origin) | In Vitro Activity (MIC90 in μg/ml) |

| Pasteurella multocida (bovine) | 0.125 |

| Mannheimia haemolytica (bovine) | 0.5 |

| Histophilus somni (bovine) | 0.125 |

| Mycoplasma bovis (bovine) | 1 |

| Pasteurella multocida (swine) | ≤0.03 |

| Actinobacillus pleuropneumoniae (swine) | ≤0.03 |

| Streptococcus suis (swine) | 0.125 |

| Mycoplasma hyopneumoniae (swine) | ≤0.008 |

Pneumococcal Meningitis Models (e.g., mice, rabbits)

The therapeutic efficacy of Clinafloxacin has been assessed in models of pneumococcal meningitis, an infection associated with high mortality. oup.comoup.comoncotarget.com In a mouse model, mice were challenged via the intracerebral ventricular route with Streptococcus pneumoniae. nih.gov Clinafloxacin was found to be the most effective agent against a multiple drug-resistant strain of pneumococcus, with a median curative dose (CD50) of 21 mg/kg. oup.comoup.com Its efficacy against a penicillin-susceptible strain was nearly identical, with a CD50 of 23 mg/kg. oup.comoup.com

In a rabbit model of experimental pneumococcal meningitis, Clinafloxacin's efficacy was evaluated against both ciprofloxacin-susceptible (CS) and ciprofloxacin-resistant (CR) strains of S. pneumoniae. scispace.com Against the CS strain, Clinafloxacin monotherapy decreased the bacterial concentration by more than 4 log CFU/ml at 24 hours. scispace.com However, against the CR strain, Clinafloxacin monotherapy did not reduce bacterial titers, though it was effective when used in combination with teicoplanin. scispace.com

| Animal Model | S. pneumoniae Strain | Efficacy Measurement (CD50) |

| Mouse | Penicillin-Susceptible (SVI) | 23 mg/kg |

| Mouse | Multidrug-Resistant (2521) | 21 mg/kg |

Endocarditis Models (e.g., rabbit)

Clinafloxacin has shown promising activity in rabbit models of bacterial endocarditis. oup.comnih.govnih.gov In an experimental model using a multidrug-resistant strain of Enterococcus faecium, treatment with Clinafloxacin resulted in a significant reduction of bacterial concentrations in aortic valve vegetations. oup.com The combination of Clinafloxacin and penicillin was found to be significantly more effective in reducing vegetation bacterial concentrations compared to other treatment groups. oup.com

Further studies compared the rabbit endocarditis model with an in vitro infection model that uses simulated endocardial vegetations (SEVs). nih.govnih.govresearchgate.netresearchgate.net These evaluations included the activity of Clinafloxacin against methicillin-susceptible (S. aureus MSSA1199) and methicillin-resistant (S. aureus MRSA494) strains of Staphylococcus aureus, as well as against Enterococcus faecalis (WH245). nih.govnih.govresearchgate.net The results indicated that the reductions in bacterial density observed in the in vitro model were similar to those obtained in the rabbit vegetations, validating its efficacy in this context. nih.govnih.gov

Cystic Fibrosis Models (e.g., murine)

The challenge of persistent bacterial infections in cystic fibrosis has been addressed in preclinical models. A study utilizing a murine model of persistent Pseudomonas aeruginosa lung infection, a common complication in cystic fibrosis, investigated the efficacy of combination therapy. researchgate.net The research identified a persister drug combination of Clinafloxacin, cefuroxime, and gentamicin (B1671437) that was able to eradicate the persistent P. aeruginosa infection from the lungs of the mice. researchgate.net This finding was significant as monotherapy with the individual antibiotics was found to be ineffective. researchgate.net

Comparative Efficacy of Clinafloxacin, (S)- with other Fluoroquinolones and Antimicrobials in Preclinical Models

Preclinical studies have consistently highlighted the potent in vivo activity of Clinafloxacin, (S)- against a wide array of bacterial pathogens, often demonstrating superior or equivalent efficacy when compared to other established antimicrobial agents.

In a murine thigh infection model, the efficacy of Clinafloxacin, (S)- was evaluated against both fluoroquinolone-susceptible and -resistant strains of Streptococcus pneumoniae. The results indicated that Clinafloxacin, (S)- was significantly more potent than ciprofloxacin, ofloxacin, and levofloxacin against all tested strains. For instance, against a fluoroquinolone-resistant strain (7465), Clinafloxacin, (S)- achieved a nearly 4-log10 CFU/thigh reduction, whereas the other fluoroquinolones showed minimal to no efficacy.

Further studies in a neutropenic murine thigh infection model investigated its activity against various Gram-positive and Gram-negative bacteria. When compared with ciprofloxacin, Clinafloxacin, (S)- demonstrated superior efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and S. pneumoniae. Against Gram-negative organisms like Escherichia coli and Pseudomonas aeruginosa, its activity was found to be comparable to that of ciprofloxacin.

The comparative efficacy of Clinafloxacin, (S)- was also assessed in a rat model of intra-abdominal abscess caused by Bacteroides fragilis. In this model, Clinafloxacin, (S)- was compared with other agents known for their anti-anaerobic activity, such as metronidazole (B1676534) and clindamycin. The findings revealed that Clinafloxacin, (S)- was highly effective in reducing abscess formation and bacterial counts, with an efficacy comparable to that of metronidazole.

Comparative Efficacy of Clinafloxacin, (S)- in a Murine Thigh Infection Model

| Organism (Strain) | Antimicrobial Agent | Log10 CFU/thigh Reduction |

|---|---|---|

| S. pneumoniae (7465 - FQ-R) | Clinafloxacin, (S)- | ~4.0 |

| Ciprofloxacin | ~0.5 | |

| Ofloxacin | ~0.2 | |

| Levofloxacin | ~1.0 | |

| S. pneumoniae (10813 - FQ-S) | Clinafloxacin, (S)- | ~5.0 |

| Ciprofloxacin | ~3.5 | |

| Ofloxacin | ~3.0 | |

| Levofloxacin | ~4.0 |

Data derived from a study on fluoroquinolone-resistant and -susceptible strains.

Pharmacodynamic Parameters in Preclinical Models for Clinafloxacin, (S)-

The pharmacodynamic properties of Clinafloxacin, (S)- have been extensively characterized in preclinical models to establish the relationship between drug exposure and antimicrobial effect.

Peak:MIC Ratio and AUC24:MIC (AUIC) for Clinafloxacin, (S)-

In preclinical infection models, particularly the neutropenic murine thigh model, the 24-hour area under the concentration-time curve to minimum inhibitory concentration ratio (AUC24:MIC), also known as AUIC, has been identified as the key pharmacodynamic parameter predicting the efficacy of Clinafloxacin, (S)-. The peak plasma concentration to MIC ratio (Cmax:MIC) has been shown to be less predictive of the therapeutic outcome for fluoroquinolones, including Clinafloxacin, (S)-.

Studies have determined the specific AUC24:MIC targets required to achieve different levels of bacterial killing. For S. pneumoniae, an AUC24:MIC ratio of 30 to 50 was found to be necessary for a bacteriostatic effect (no change in bacterial count over 24 hours). To achieve significant bactericidal activity, such as a 1- to 2-log10 reduction in CFU, higher ratios were required. For Gram-negative bacteria like P. aeruginosa and E. coli, the requisite AUC24:MIC ratios for a bacteriostatic effect were generally higher, in the range of 100 to 125.

Target AUC24:MIC Ratios for Clinafloxacin, (S)- in Preclinical Models

| Bacterial Species | Endpoint | Required AUC24:MIC Ratio |

|---|---|---|

| Streptococcus pneumoniae | Bacteriostatic | 30 - 50 |

| Staphylococcus aureus | Bacteriostatic | ~35 |

| Pseudomonas aeruginosa | Bacteriostatic | 100 - 125 |

| Escherichia coli | Bacteriostatic | 100 - 125 |

Data compiled from various preclinical pharmacodynamic studies.

Relationship between Drug Exposure and Effect in Clinafloxacin, (S)- Preclinical Studies

The relationship between the magnitude of drug exposure, defined by the AUC24:MIC ratio, and the resulting antimicrobial effect of Clinafloxacin, (S)- has been well-established through dose-ranging studies in animal models of infection. These studies demonstrate a clear exposure-response relationship, where increasing the AUC24:MIC ratio leads to a greater reduction in bacterial density.

In a neutropenic murine thigh infection model with S. pneumoniae, the effect of Clinafloxacin, (S)- ranged from a net stasis of bacterial growth at an AUC24:MIC of approximately 38, to a 2-log10 CFU reduction at ratios approaching 100. This demonstrates that the bactericidal activity of Clinafloxacin, (S)- is concentration-dependent and is maximized at higher exposure levels relative to the MIC of the infecting organism.

This exposure-effect relationship is a critical factor in determining appropriate dosing regimens for clinical trials, aiming to achieve AUC24:MIC ratios in humans that are predictive of successful outcomes based on these preclinical findings. The consistent correlation between the AUC24:MIC ratio and the in vivo efficacy of Clinafloxacin, (S)- across various pathogens and infection models underscores its importance as the primary pharmacodynamic driver of its antimicrobial activity.

Preclinical Pharmacokinetics and Metabolism of Clinafloxacin, S

Preclinical Pharmacokinetic Profiling of Clinafloxacin (B351), (S)- in Animal Models

The preclinical evaluation of Clinafloxacin, (S)-, has been conducted in various animal models to characterize its pharmacokinetic profile. These studies are fundamental to understanding the drug's absorption, distribution, and elimination characteristics before human trials. Data from these models, primarily in mice, rats, and dogs, provide a composite picture of the compound's disposition. While comprehensive data for clinafloxacin is available in mice, findings from closely related fluoroquinolones in rats and dogs are often used to infer its likely behavior in these species.

Absorption and Distribution in Animal Models

Like most fluoroquinolones, Clinafloxacin, (S)- is expected to be well-absorbed and exhibit good penetration into tissues. msdvetmanual.com Due to their high lipid solubility, quinolones generally distribute quickly and extensively, with tissue concentrations often surpassing those in plasma. msdvetmanual.com Organs of elimination, such as the liver and kidneys, typically show particularly high concentrations of the drug. msdvetmanual.com

The volume of distribution (Vd), an indicator of tissue penetration, is generally large for this class of antibiotics. msdvetmanual.com For example, the related fluoroquinolone trovafloxacin (B114552) demonstrated significant tissue penetration in dogs and had a volume of distribution of 0.9 L/kg in rats and 1.7 L/kg in dogs, indicating extensive movement into extravascular spaces. nih.gov

Clearance and Elimination Half-life in Preclinical Studies

The rate at which Clinafloxacin, (S)- is removed from the body (clearance) and the time it takes for its plasma concentration to halve (elimination half-life) show species-dependent variation. In mice, following subcutaneous administration, the elimination half-life of clinafloxacin has been measured at approximately 1.1 hours. nih.gov

While specific published data for clinafloxacin in rats and dogs are limited, the behavior of analogous fluoroquinolones provides valuable context. For instance, the elimination half-life of gemifloxacin (B1671427) is approximately 2 hours in rats and 5 hours in dogs. nih.gov Similarly, the elimination half-life of trovafloxacin after oral administration was 2.2 hours in rats and 2.5 hours in dogs. nih.gov Systemic clearance for trovafloxacin was 12.5 mL/min/kg in rats and 11.1 mL/min/kg in dogs following intravenous administration. nih.gov

Volume of Distribution in Animal Models

Peak Plasma Concentration (Cmax) and Time to Cmax (Tmax)